molecular formula C8H7ClFNO4S B2962254 ((3-Chloro-4-fluorophenyl)sulfonyl)glycine CAS No. 613657-33-3

((3-Chloro-4-fluorophenyl)sulfonyl)glycine

Cat. No.: B2962254
CAS No.: 613657-33-3
M. Wt: 267.66
InChI Key: RCRPLYVUYSMZDL-UHFFFAOYSA-N
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Description

((3-Chloro-4-fluorophenyl)sulfonyl)glycine is a chemical compound characterized by its unique structure, which includes a chloro and fluoro-substituted phenyl group attached to a sulfonyl group, further linked to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Chloro-4-fluorophenyl)sulfonyl)glycine typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-chloro-4-fluorobenzenesulfonyl chloride and glycine.

  • Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under anhydrous conditions. The temperature is maintained at around 0°C to room temperature.

  • Catalysts: A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.

  • Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: ((3-Chloro-4-fluorophenyl)sulfonyl)glycine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the sulfonyl group.

  • Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the sulfonyl group.

  • Substitution Products: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

((3-Chloro-4-fluorophenyl)sulfonyl)glycine has several applications in scientific research:

  • Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which ((3-Chloro-4-fluorophenyl)sulfonyl)glycine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in biochemical reactions, facilitating the formation of new bonds. The phenyl ring can participate in π-π interactions and hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

((3-Chloro-4-fluorophenyl)sulfonyl)glycine is compared with similar compounds such as:

  • ((3-Chloro-4-fluorophenyl)sulfonyl)alanine: Similar structure but with an alanine moiety instead of glycine.

  • 3-Chloro-4-fluorobenzenesulfonyl chloride: A related compound without the glycine group.

  • 3-Chloro-4-fluorophenyl isothiocyanate: Another related compound with an isothiocyanate group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRPLYVUYSMZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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